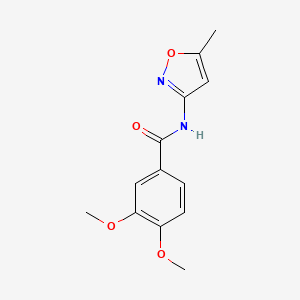
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide, also known as DBMPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of hydrazones, which are organic compounds containing a carbon-nitrogen double bond and a nitrogen-hydrogen bond.
作用機序
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide inhibits PTPs by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This results in the inactivation of the enzyme and the subsequent modulation of downstream signaling pathways. N'-(3,5-dibromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has been shown to exhibit a high degree of selectivity towards PTPs, with minimal inhibition of other phosphatases and kinases.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has been shown to modulate several cellular processes such as insulin signaling, cell proliferation, and migration. Inhibition of PTP1B by N'-(3,5-dibromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has been shown to enhance insulin sensitivity and glucose uptake in insulin-resistant cells, making it a potential therapeutic agent for the treatment of type 2 diabetes. N'-(3,5-dibromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has also been shown to inhibit the growth and migration of cancer cells by modulating various signaling pathways.
実験室実験の利点と制限
One of the major advantages of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is its high degree of selectivity towards PTPs, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is its lack of specificity towards individual PTPs, which can lead to off-target effects and hinder the interpretation of results.
将来の方向性
Future research on N'-(3,5-dibromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide could focus on the development of more selective analogs that target specific PTPs, as well as the identification of novel PTP targets that could be modulated by N'-(3,5-dibromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. Additionally, the potential therapeutic applications of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide in various diseases such as cancer, diabetes, and obesity could be explored further in preclinical and clinical studies.
合成法
The synthesis of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves the condensation reaction between 3,5-dibromo-2-methoxybenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure N'-(3,5-dibromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide.
科学的研究の応用
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has been extensively used in scientific research as a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating various cellular processes such as cell growth, differentiation, and apoptosis. N'-(3,5-dibromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has been shown to selectively inhibit several PTPs such as PTP1B, TCPTP, and SHP2, which are considered as potential therapeutic targets for various diseases such as cancer, diabetes, and obesity.
特性
IUPAC Name |
N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2N3O2/c1-20-5-3-4-12(20)8-14(21)19-18-9-10-6-11(16)7-13(17)15(10)22-2/h3-7,9H,8H2,1-2H3,(H,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJYNTNDOHKGTE-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5531734.png)
![1-{2-[(4-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5531743.png)
![isopropyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5531746.png)

![N-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531762.png)
![(3R*,4R*)-4-ethyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]piperidine-3,4-diol](/img/structure/B5531766.png)
![4-{[4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde thiosemicarbazone](/img/structure/B5531767.png)

![N-ethyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5531772.png)
![5-{4-[(butylthio)methyl]-5-methyl-2-furyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5531781.png)
![(4aS*,7aR*)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5531803.png)
![N-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5531810.png)
![9-(5-methoxy-2-furoyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531818.png)
![4-{4-[1-(3-chloro-4-fluorophenyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5531822.png)